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molecular formula C12H16N2O3 B8328897 8-Pyridazin-3-yl-1,4-dioxaspiro[4.5]decan-8-ol

8-Pyridazin-3-yl-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No. B8328897
M. Wt: 236.27 g/mol
InChI Key: LBMSYBZZPYVINE-UHFFFAOYSA-N
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Patent
US07985730B2

Procedure details

To a solution of pyridazine (17.7 mmol, 1.28 mL) in THF (60 mL) was added 2,2,6,6, lithium tetramethylpiperidine (71 mmol, 10 g) at −78° C. The reaction was then stirred for 6 min and 1,4-dioxa-spiro[4.5]decan-8-one (71 mmol, 11 g) was added. The reaction was stirred for 5 h at −78° C. at which point the reaction was quenched using a solution of ethanol, hydrochloric acid and THF (30 mL, 1:1:1). The reaction was allowed to warm to ambient temperature and the reaction mixture was extracted using EtOAc. The organic layers were combined and dried over MgSO4. The residue was then purified using flash chromatography to afford the desired alcohol (44%, 1.84 g). MS [M+H]+ 237.1.
Quantity
1.28 mL
Type
reactant
Reaction Step One
Name
lithium tetramethylpiperidine
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Yield
44%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][N:2]=1.CC1CCCN(C)C1(C)C.[Li].[O:18]1[C:22]2([CH2:27][CH2:26][C:25](=[O:28])[CH2:24][CH2:23]2)[O:21][CH2:20][CH2:19]1>C1COCC1>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:25]2([OH:28])[CH2:26][CH2:27][C:22]3([O:21][CH2:20][CH2:19][O:18]3)[CH2:23][CH2:24]2)[N:2]=1 |f:1.2,^1:16|

Inputs

Step One
Name
Quantity
1.28 mL
Type
reactant
Smiles
N1=NC=CC=C1
Name
lithium tetramethylpiperidine
Quantity
10 g
Type
reactant
Smiles
CC1C(N(CCC1)C)(C)C.[Li]
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was then stirred for 6 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred for 5 h at −78° C. at which
Duration
5 h
CUSTOM
Type
CUSTOM
Details
was quenched
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The residue was then purified

Outcomes

Product
Details
Reaction Time
6 min
Name
Type
product
Smiles
N1=NC(=CC=C1)C1(CCC2(OCCO2)CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.84 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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